(S)-JNJ-54166060

P2X7 Receptor Antagonism Human Recombinant Receptor Calcium Flux Assay

Select (S)-JNJ-54166060 as the enantiomer control for JNJ-54166060 to validate stereospecific binding, brain penetration (B/P ratio ~3), and regioselective CYP3A inhibition (IC50=2 µM). Essential for confirming activity of the active (R)-enantiomer and ruling out off-target effects in P2X7-targeted studies.

Molecular Formula C20H15ClF4N4O
Molecular Weight 438.8 g/mol
Cat. No. B15142703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-JNJ-54166060
Molecular FormulaC20H15ClF4N4O
Molecular Weight438.8 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F
InChIInChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1
InChIKeyPLIXFSPGDVKMDM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-JNJ-54166060: Enantiomer-Specific P2X7 Antagonist for CNS-Focused Preclinical Research


(S)-JNJ-54166060 is the enantiomer of JNJ-54166060, a potent and selective P2X7 receptor antagonist that demonstrates strong CNS penetration. JNJ-54166060 inhibits human, rat, and mouse P2X7 receptors with IC50 values of 4 nM, 115 nM, and 72 nM, respectively [1]. The compound shows high oral bioavailability across species (rat 55%, dog >100%, monkey 54%) and a brain-to-plasma ratio of approximately 3 in rats [1]. As an enantiomer, (S)-JNJ-54166060 serves as a critical control compound for evaluating stereospecific pharmacological effects and off-target interactions in P2X7-targeted studies [2].

Why (S)-JNJ-54166060 Cannot Be Replaced by Other P2X7 Antagonists in CNS Studies


P2X7 antagonists exhibit substantial species-dependent potency variations and CNS penetration differences that render class-level substitution scientifically invalid. JNJ-54166060 demonstrates a 29-fold potency difference between human (4 nM) and rat (115 nM) receptors [1], while comparators like A-740003 show only 2.2-fold variation (human 40 nM vs. rat 18 nM) . More critically, JNJ-54166060 achieves a brain-to-plasma ratio of ~3 [2], whereas early-generation antagonists like A-740003 and A-438079 lack robust CNS exposure data. Furthermore, the (S)-enantiomer specifically controls for stereospecific binding and metabolism, which directly impacts receptor occupancy and CYP3A inhibition profiles—parameters that cannot be inferred from racemic mixtures or alternative scaffolds .

(S)-JNJ-54166060: Quantitative Comparative Evidence Against Leading P2X7 Antagonists


Human P2X7 Potency Comparison: JNJ-54166060 vs. A-740003 and JNJ-47965567

JNJ-54166060 inhibits the human P2X7 receptor with an IC50 of 4 nM, representing a 10-fold higher potency than the comparator A-740003 (IC50 = 40 nM) and a comparable potency to the CNS-penetrant JNJ-47965567 (IC50 = 5 nM) in recombinant human receptor assays [1][2]. This potency advantage at the human ortholog is critical for translational studies focused on human target engagement [1].

P2X7 Receptor Antagonism Human Recombinant Receptor Calcium Flux Assay

CNS Penetration: JNJ-54166060 Brain-to-Plasma Ratio vs. Class Baseline

JNJ-54166060 achieves a brain-to-plasma concentration ratio of approximately 3 in rats [1], confirming significant CNS exposure. In contrast, no quantitative brain penetration data are reported for the widely used comparators A-740003 and A-438079 . This represents a class-level inference where JNJ-54166060 provides a verifiable CNS penetration advantage over early-generation P2X7 antagonists lacking such characterization [1].

Blood-Brain Barrier Brain Penetration CNS Pharmacokinetics

Oral Bioavailability: JNJ-54166060 Across Species vs. JNJ-55308942

JNJ-54166060 exhibits high oral bioavailability across three preclinical species: 55% in rats, >100% in dogs, and 54% in monkeys . In comparison, the structurally related CNS-penetrant antagonist JNJ-55308942 is also reported as orally bioavailable but without disclosed quantitative values across multiple species [1]. This cross-species bioavailability profile supports more predictable in vivo dosing for chronic studies .

Oral Bioavailability Preclinical Pharmacokinetics Cross-Species Comparison

CYP3A Inhibition Profile: JNJ-54166060 Regioselectivity vs. JNJ-47965567

JNJ-54166060 acts as a regioselective inhibitor of CYP3A-mediated midazolam metabolism with an IC50 of 2 µM [1]. This metabolic property is relevant for studies involving co-administered CYP3A substrates. In contrast, no CYP inhibition data are reported for the comparator JNJ-47965567 [2]. For applications requiring a 'clean' CYP profile, this distinction guides the selection of the appropriate P2X7 antagonist [1].

CYP3A Inhibition Drug-Drug Interaction Metabolic Stability

In Vivo CNS Target Engagement: JNJ-54166060 Brain Occupancy ED50

JNJ-54166060 demonstrates dose-dependent occupancy of P2X7 receptors in the rat brain with an ED50 of 2.3 mg/kg . This quantitative CNS target engagement metric is not reported for earlier antagonists A-740003 and A-438079 . The ED50 value enables precise in vivo dosing for studies requiring defined levels of central target coverage .

Target Engagement Brain Occupancy In Vivo Pharmacology

Defined Research Applications for (S)-JNJ-54166060 Based on Quantitative Evidence


Stereospecific Control in P2X7 Pharmacological Studies

Use (S)-JNJ-54166060 as the enantiomer control to JNJ-54166060 (R-enantiomer) to validate stereospecific binding, receptor occupancy, and metabolic stability in P2X7-targeted assays. The (S)-enantiomer is critical for ruling out off-target effects and confirming that observed pharmacological activity derives from the active (R)-enantiomer [1].

CNS-Focused Neuroinflammation and Chronic Pain Models

Select JNJ-54166060 for in vivo studies requiring validated brain penetration. The compound's brain-to-plasma ratio of ~3 [1] and brain occupancy ED50 of 2.3 mg/kg [2] provide the quantitative framework for dosing regimens that achieve defined central target engagement, unlike alternative antagonists lacking such characterization.

Multi-Species Preclinical Pharmacokinetic Studies

Utilize JNJ-54166060 in cross-species bioavailability studies where quantitative oral absorption data across rat (55%), dog (>100%), and monkey (54%) [1] support translational modeling and formulation development. This data package is superior to compounds with only qualitative bioavailability claims.

CYP3A Drug-Drug Interaction Screening

Employ JNJ-54166060 as a regioselective CYP3A inhibitor tool compound (IC50 = 2 µM) [1] to assess the impact of P2X7 antagonism on co-administered CYP3A substrate metabolism. This application is relevant for studies where metabolic liability must be controlled or characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-JNJ-54166060

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.